4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine
Overview
Description
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, a compound with a similar structure, 4- [4- (4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol, has been reported to target the Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial in humans .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad spectrum of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as monoamine oxidase . This interaction is crucial as it affects the deamination of neurotransmitters like tyramine and tryptamine, thereby influencing neurotransmitter levels in the brain. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to a decrease in the production of certain metabolites, affecting overall cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing oxidative stress and improving cognitive function . At high doses, it can exhibit toxic effects, including liver damage and neurotoxicity . These adverse effects are likely due to the compound’s ability to inhibit essential metabolic enzymes, leading to the accumulation of toxic metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, affecting the metabolism of neurotransmitters . Additionally, it can influence the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other drugs and endogenous compounds . These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . This distribution pattern is crucial for its biological activity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. In the mitochondria, it can affect energy production by inhibiting key metabolic enzymes, while in the nucleus, it can modulate gene expression by interacting with transcription factors .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAWBARJAZCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.